B1574683 RDEA-436

RDEA-436

Cat. No.: B1574683
Attention: For research use only. Not for human or veterinary use.
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Description

RDEA-436 is a small-molecule kinase inhibitor developed by Ardea Biosciences, Inc., targeting MEK1 and MEK2, key components of the MAPK/ERK signaling pathway implicated in cancer and inflammatory diseases . It functions by binding to a cavity adjacent to the ATP-binding pocket of MEK1/2 (type 3 binding mode), resulting in selective inhibition of these kinases . As of February 2025, this compound is in Phase I clinical trials across multiple countries, including the U.S., U.K., Germany, and Japan, with applications in oncology and inflammation .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RDEA436;  RDEA-436;  RDEA 436.

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profile and Selectivity

RDEA-436 belongs to the type 3 kinase inhibitor class, distinguished by its unique binding mode and selectivity. Below is a comparative analysis with other MEK inhibitors and kinase-targeting compounds:

Compound Binding Mode Primary Targets Selectivity (CATDS Median) Key Off-Targets Clinical Phase
This compound Type 3 MEK1, MEK2 0.7 MAT2A, NQO2 Phase I
Binimetinib Type 2 MEK1, MEK2 0.4 NQO2 Approved (melanoma)
Type 1 Inhibitors Type 1 (DFG-in) Varies (e.g., BRAF) 0.3 Broad kinase off-targets Varies
Type 2 Inhibitors Type 2 (DFG-out) MEK1, MEK2, others 0.4 Limited off-targets (e.g., RAF) Varies

Key Findings :

  • Selectivity : this compound demonstrates higher median selectivity (CATDS = 0.7) compared to type 1 (0.3) and type 2 (0.4) inhibitors, attributed to its type 3 binding mode .
  • Off-Target Activity: Despite its selectivity, this compound exhibits off-target interactions with non-kinase proteins such as S-adenosylmethionine synthase (MAT2A) and oxidoreductase NQO2, a trait shared with Binimetinib .
  • Clinical Progress: Unlike approved MEK inhibitors (e.g., Binimetinib), this compound remains in early-stage trials, reflecting its novel mechanism and ongoing safety/efficacy evaluation .
Structural and Functional Distinctions
  • Type 3 Binding Mode: Unlike type 1/2 inhibitors, this compound targets a unique allosteric site near the ATP-binding pocket, reducing competition with endogenous ATP and enhancing MEK1/2 specificity .
  • Cross-Reactivity: Most type 3 inhibitors (including this compound) show dual inhibition of MEK1 and MEK2 but differ in off-target profiles.
Preclinical and Clinical Data Limitations
  • Data Accessibility : this compound’s molecular structure remains undisclosed, limiting structure-activity relationship (SAR) analyses and direct comparisons with structurally defined compounds .

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